The synthesis of 1-amino-3-cyclopropylpropan-2-ol hydrochloride hinges on strategic cyclopropane ring construction. Two principal methodologies dominate:
Kulinkovich Cyclopropanation: This titanium-mediated reaction enables direct conversion of γ-amino esters 11 to aminocyclopropanols 12 (Fig. 1). The process employs ethylmagnesium bromide and titanium(IV) isopropoxide to generate reactive titanacyclopropane intermediates, which undergo intramolecular nucleophilic addition. Yields range from 45–68%, with diastereoselectivity controlled by chiral auxiliaries on the ester moiety [1].
Cyclopropene Functionalization: Enantiopure cyclopropenes 13 undergo carbomagnesiation using Grignard reagents under Cu(I) catalysis, yielding cyclopropylmagnesium intermediates 14. Subsequent oxidation with peroxy acids or MoO₅ provides hydroxymethylcyclopropylamines 15 with 80–98% ee (Table 1) [1] . This method’s stereospecificity makes it invaluable for accessing chiral building blocks.
Table 1: Stereoselective Synthesis via Cyclopropene Intermediates
Precursor | Reagent | Catalyst | Product | ee (%) | Yield (%) |
---|---|---|---|---|---|
Cyclopropene 13a | MeMgCl | CuBr·SMe₂ | (1R,2S)-15a | 98 | 75 |
Cyclopropene 13b | nBuMgBr | CuCN·2LiCl | (1S,2R)-15b | 92 | 68 |
Cyclopropene 13c | PhMgBr | CuI·P(OEt)₃ | (1R,2R)-15c | 80 | 82 |
Ring Strain Utilization: The inherent 28 kcal/mol strain energy of cyclopropanes facilitates regioselective ring-opening of aminocyclopropanol derivatives 16. Treatment with HCl induces C–C bond cleavage adjacent to oxygen, yielding γ-chloro amines that cyclize to aziridinium ions 17. Hydrolysis then furnishes the aminopropanol scaffold 18 with complete regiocontrol [1] .
Stereogenic centers in 1-amino-3-cyclopropylpropan-2-ol require precise manipulation for biological relevance:
Chiral Auxiliary Approaches: Enantiopure sulfinylcyclopropanes 19 undergo lithiation at C1 followed by electrophilic oxygen delivery (e.g., (+)-camphorsultam) to yield hydroxymethyl derivatives 20 with >94% de. Hydrolysis removes the auxiliary, providing stereodefined aminocyclopropanols without racemization [1] [3].
Catalytic Asymmetric Hydrogenation: Prochiral enamines 21 derived from cyclopropanecarboxaldehydes undergo Ru(II)-catalyzed hydrogenation. Using chiral ligands like (S,S)-Et-DuPhos, β-amino alcohols 22 form with 92–99% ee and 20:1 dr. The reaction tolerates ester and nitrile substituents on the cyclopropane ring [3] .
Enzymatic Resolution: Racemic N-acetyl aminopropanol 23 undergoes kinetic resolution with Candida antarctica lipase B (CAL-B) in vinyl acetate. The (1S,2R)-acetate 24 is obtained in >99% ee, while unreacted (1R,2S)-amine 25 is recovered with 97% ee after hydrolysis. Process optimization enables 45% yield per cycle [1].
Fig. 2: Stereochemical Outcomes in NET Inhibitors
(1R,2R)-isomer: IC₅₀ = 8.3 nM (1S,2S)-isomer: IC₅₀ = 605 nM
"Trans-disubstituted cyclopentylamine derivatives exhibited >100-fold potency enhancement over cis isomers in NET binding, underscoring the significance of relative stereochemistry in aminopropanol pharmacophores" [3].
Conversion to the hydrochloride salt enhances stability and aqueous solubility critical for pharmaceutical processing:
Ion Exchange Methodology: Free base aminopropanol 26 is dissolved in anhydrous diethyl ether at 0°C. Gaseous HCl is bubbled through the solution until pH <2, inducing precipitation. The resulting solid is collected and recrystallized from ethanol/diethyl ether (9:1) to yield analytically pure hydrochloride salt 27 (mp 192–195°C) with >99.5% purity .
Solvent-Antisolvent Crystallization: Salt formation in methanol with concentrated HCl followed by addition of anti-solvents (acetonitrile or MTBE) achieves controlled crystallization. Process parameters include:
Polymorph Screening: XRPD analysis identifies three polymorphs of the hydrochloride salt. Form I (stable) is obtained from ethanol/water (1:1), exhibiting a characteristic diffraction peak at 8.9° 2θ. Forms II (methanol) and III (isopropanol) are metastable and convert to Form I upon storage at 40°C/75% RH .
Table 2: Crystallization Conditions and Salt Properties
Method | Solvent System | Crystal Habit | Solubility (mg/mL, H₂O) | Hygroscopicity (% wt gain, 25°C/60% RH) |
---|---|---|---|---|
Gaseous HCl | Et₂O | Needles | 248 ± 12 | 0.8 |
Solvent/Antisolvent | MeOH/MTBE | Plates | 230 ± 9 | 1.2 |
Slurry Crystallization | EtOH/H₂O | Prisms | 255 ± 11 | 0.5 |
Comprehensive Compound Listing
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4